molecular formula C12H12O3 B6152535 2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid CAS No. 83657-98-1

2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid

Cat. No. B6152535
CAS RN: 83657-98-1
M. Wt: 204.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid, also known as 2-THNA, is an organic compound belonging to the class of carboxylic acids. This compound is an important intermediate in the synthesis of several pharmaceuticals and other organic compounds. It is also used as a precursor in the synthesis of other compounds, such as 4-oxo-2-THNA, which is used in the synthesis of anti-cancer drugs. The synthesis of 2-THNA involves the reaction of anhydrous acetic acid with aldehydes, such as benzaldehyde, in the presence of a base, such as sodium hydroxide.

Scientific Research Applications

2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid has been studied extensively in the field of organic chemistry. It has been used as a starting material for the synthesis of several pharmaceuticals and other organic compounds. It has also been used in the synthesis of 4-oxo-2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid, which is used in the synthesis of anti-cancer drugs. 2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid has also been used as a model compound in the study of the mechanism of organic reactions.

Mechanism of Action

The mechanism of action of 2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid is still not fully understood. However, it is believed that the reaction of anhydrous acetic acid with aldehydes, such as benzaldehyde, in the presence of a base, such as sodium hydroxide, results in the formation of 2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid and sodium acetate. The reaction of 2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid with an acid, such as hydrochloric acid, results in the formation of 4-oxo-2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid.
Biochemical and Physiological Effects
2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid has anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have an inhibitory effect on the growth of certain bacteria. However, further research is needed to fully understand the biochemical and physiological effects of 2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid.

Advantages and Limitations for Lab Experiments

2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid is a relatively inexpensive compound and is readily available in the laboratory. It is also relatively easy to synthesize in the lab. However, there are some limitations to its use in the laboratory. For example, it is not very soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

The potential applications of 2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid are still being explored. Some possible future directions for research include: further studies on the biochemical and physiological effects of 2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid; exploring the potential applications of 2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid in drug development; and further studies on the mechanism of action of 2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid. Additionally, further research is needed to explore the potential use of 2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid in other fields, such as food science, agriculture, and biotechnology.

Synthesis Methods

The synthesis of 2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid is a two-step process. In the first step, anhydrous acetic acid is reacted with benzaldehyde in the presence of a base, such as sodium hydroxide. This reaction results in the formation of 2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid and sodium acetate. The second step involves the reaction of 2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid with an acid, such as hydrochloric acid, to form 4-oxo-2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid involves the oxidation of 2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid to form the desired product.", "Starting Materials": [ "2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid", "Oxidizing agent (e.g. potassium permanganate, sodium dichromate)" ], "Reaction": [ "Dissolve 2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid in a suitable solvent (e.g. ethanol, acetic acid)", "Add the oxidizing agent slowly to the solution while stirring", "Heat the mixture to reflux for several hours", "Allow the mixture to cool and filter off any precipitate", "Acidify the filtrate with hydrochloric acid to pH 2-3", "Extract the acidified solution with a suitable organic solvent (e.g. diethyl ether)", "Dry the organic layer over anhydrous sodium sulfate", "Evaporate the solvent under reduced pressure to obtain the desired product as a white solid" ] }

CAS RN

83657-98-1

Product Name

2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid

Molecular Formula

C12H12O3

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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